molecular formula C18H17N3O3S2 B2707535 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 921910-19-2

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No.: B2707535
CAS No.: 921910-19-2
M. Wt: 387.47
InChI Key: IFFZOJZIINESAW-UHFFFAOYSA-N
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Description

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a complex organic compound that features a thiazole ring, a phenylsulfonamido group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of Phenylsulfonamido Group: The phenylsulfonamido group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the phenylsulfonamido group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(m-tolyl)thiazole: Similar structure but lacks the sulfonamido and acetamide groups.

    2-(phenylsulfonamido)thiazole: Lacks the N-(m-tolyl)acetamide moiety.

Uniqueness

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-6-5-7-14(10-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZOJZIINESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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